
Lesinurad Impurity 5 Sodium Salt (Lesinurad Impurity F Sodium Salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lesinurad Impurity 5 Sodium Salt is a chemical compound with the molecular formula C17H14N3O3SNa and a molar mass of 363.37 g/mol . It is also known by its IUPAC name: 2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid . This compound is categorized as an impurity associated with the drug lesinurad .
Molecular Structure Analysis
The molecular structure of Lesinurad Impurity 5 Sodium Salt consists of a triazole ring, a naphthalene moiety, and a thioacetic acid group. The sodium salt form enhances its solubility and stability .科学的研究の応用
Impurity Identification in Synthesis
- Unexpected Impurities in Synthesis : An unexpected phenomenon concerning a common impurity of lesinurad was observed, highlighting challenges in synthetic process development. A new industrial process aimed to be chlorine-free unexpectedly produced a critical chlorinated impurity, underscoring the importance of controlling impurities even when using seemingly unrelated chemicals (Halama et al., 2018).
Impurities in Drug Formulation
- Lyophilized Formulations : The study on lyophilized para-amino salicylate sodium injection for multi-drug resistance tuberculosis highlights the critical role of impurity analysis in drug formulation. The presence of impurities was a significant consideration in selecting excipients, demonstrating the importance of impurity control in ensuring drug stability and efficacy (Mukhopadhyay & Shivanand, 2017).
Impurities in Materials Science
- Electrodeposited Films : A study on electrodeposited Cu2O films using XPS identified sodium and carbon as impurities, affecting film properties. This underscores the impact of impurities on material characteristics, which could parallel considerations in drug substance impurity analysis (Zhu, Osherov, & Panzer, 2013).
Impurity Analysis Methods
- Validating Impurity Analysis Methods : Research on fluoride salts emphasized the significance of reliable impurity quantification methods for materials used in nuclear reactors. This work illustrates the importance of accurate impurity analysis, relevant to understanding and controlling impurities in pharmaceuticals as well (Sulejmanovic et al., 2021).
作用機序
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化学分析
Biochemical Properties
Lesinurad Impurity 5 Sodium Salt interacts with several enzymes and proteins. It is known to inhibit the activity of URAT1 and OAT4, major apical transporters for uric acid . This interaction plays a crucial role in the regulation of serum uric acid levels .
Cellular Effects
The compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing the excretion of uric acid . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Lesinurad Impurity 5 Sodium Salt involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It exerts its effects at the molecular level by inhibiting the activity of URAT1 and OAT4 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lesinurad Impurity 5 Sodium Salt change over time. It has been observed that there is no apparent accumulation of Lesinurad following multiple doses . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.
Metabolic Pathways
Lesinurad Impurity 5 Sodium Salt is involved in the metabolic pathways related to the regulation of serum uric acid levels . It interacts with enzymes such as URAT1 and OAT4
Transport and Distribution
It is known to interact with URAT1 and OAT4, which could potentially influence its localization or accumulation .
特性
IUPAC Name |
2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(22)9-24-17-19-18-16(23)20(17)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,18,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTVBLUBSGNVKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=O)NN=C4SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
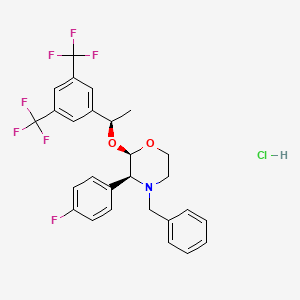
![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)
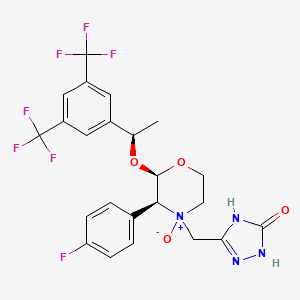
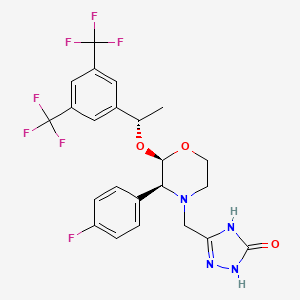


![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)
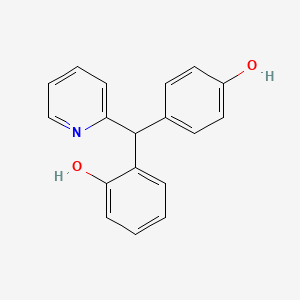



![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B601790.png)
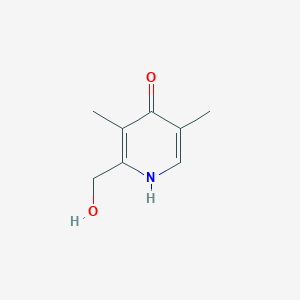
![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)
